molecular formula C15H17N3O6 B5304765 ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate

ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate

Cat. No. B5304765
M. Wt: 335.31 g/mol
InChI Key: ILKCKLMFMNJADQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate, also known as ANG-1, is a chemical compound that has been widely studied for its potential applications in scientific research. ANG-1 is a glycine derivative that has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. In

Scientific Research Applications

Ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
In addition to its anti-tumor properties, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer cell growth and inflammation. ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been shown to inhibit the NF-κB and STAT3 pathways, which are both involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory properties, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate has also been shown to have neuroprotective effects and can protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is its relative ease of synthesis and high purity. It is also relatively stable and can be stored for extended periods of time. However, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate can be expensive to produce, which may limit its use in some research settings. Additionally, the mechanism of action of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate. One area of research is in the development of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate as a potential cancer therapy. Further studies are needed to determine the optimal dose and administration route for ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate, as well as its potential side effects. Another area of research is in the development of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate as a potential treatment for inflammatory diseases. Finally, further studies are needed to fully elucidate the mechanism of action of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate and to identify potential molecular targets for future drug development.
In conclusion, ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is a promising chemical compound that has been shown to have a range of biochemical and physiological effects. Its potential applications in cancer treatment and inflammatory diseases make it a promising area of research. However, further studies are needed to fully understand its mechanism of action and to identify potential molecular targets for drug development.

Synthesis Methods

The synthesis of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate involves the reaction of ethyl glycinate hydrochloride with 2-amino-3-(4-nitrophenyl)acrylic acid and acetic anhydride. The resulting product is then purified using column chromatography. The yield of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is typically around 60-70%, and the purity is greater than 95%. The synthesis of ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate is relatively straightforward and can be carried out in a standard laboratory setting.

properties

IUPAC Name

ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-3-24-14(20)9-16-15(21)13(17-10(2)19)8-11-4-6-12(7-5-11)18(22)23/h4-8H,3,9H2,1-2H3,(H,16,21)(H,17,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKCKLMFMNJADQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]acetate

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